molecular formula C8H10ClNO2 B15221154 2-(Chloromethyl)-3,5-dimethoxypyridine

2-(Chloromethyl)-3,5-dimethoxypyridine

Cat. No.: B15221154
M. Wt: 187.62 g/mol
InChI Key: VTUVDBAVHFZGAU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3,5-dimethoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3,5-dimethoxypyridine typically involves the chloromethylation of 3,5-dimethoxypyridine. One common method is the reaction of 3,5-dimethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde acts as the chloromethylating agent .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and precise control of temperature and reagent concentrations to achieve efficient chloromethylation.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-3,5-dimethoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new C-N, C-S, and C-O bonds.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds under specific conditions.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, sodium ethoxide, and other nucleophiles. These reactions typically occur under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the pyridine ring.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines with functional groups such as amines, ethers, and thioethers.

    Oxidation Reactions: Products include aldehydes and ketones derived from the oxidation of methoxy groups.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-(Chloromethyl)-3,5-dimethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,5-dimethoxypyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
  • 2-Chloromethyl-3,5-dimethyl-4-ethoxypyridine
  • 3,5-Dimethoxypyridine

Comparison: 2-(Chloromethyl)-3,5-dimethoxypyridine is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct reactivity and binding properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(chloromethyl)-3,5-dimethoxypyridine

InChI

InChI=1S/C8H10ClNO2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,4H2,1-2H3

InChI Key

VTUVDBAVHFZGAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)CCl)OC

Origin of Product

United States

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